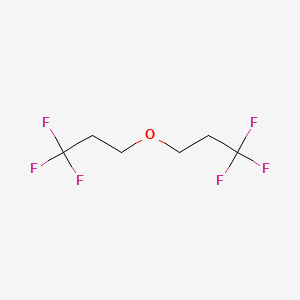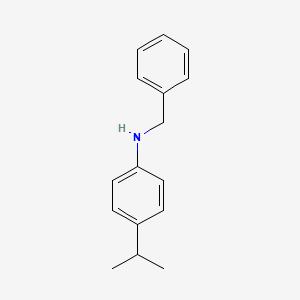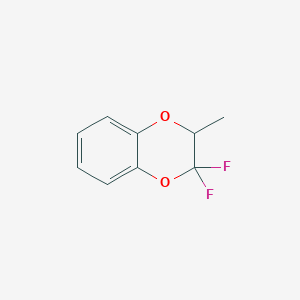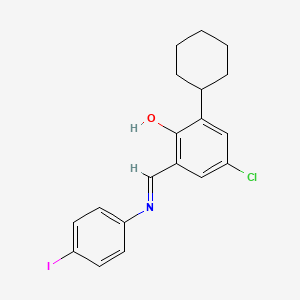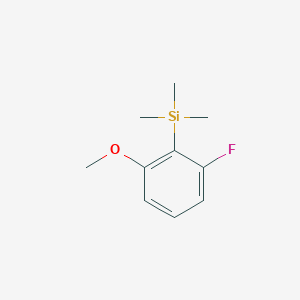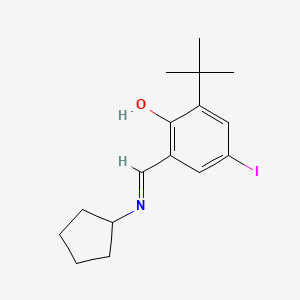
2-tert-Butyl-6-cyclopentyliminomethyl-4-iodo-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-6-cyclopentyliminomethyl-4-iodo-phenol is an organic compound with a complex structure that includes a tert-butyl group, a cyclopentyliminomethyl group, and an iodine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-cyclopentyliminomethyl-4-iodo-phenol typically involves multiple steps. One common method includes the following steps:
Formation of the Iminomethyl Group: This step involves the reaction of cyclopentanone with an amine to form the cyclopentyliminomethyl group.
Attachment of the tert-Butyl Group: This can be done through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Phenol Formation: The final step involves the formation of the phenol group, which can be achieved through various methods, including hydroxylation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-6-cyclopentyliminomethyl-4-iodo-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iminomethyl group can be reduced to form amines.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-tert-Butyl-6-cyclopentyliminomethyl-4-iodo-phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2-tert-Butyl-6-cyclopentyliminomethyl-4-iodo-phenol exerts its effects depends on its interaction with molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the iminomethyl group can interact with enzymes and receptors. The iodine atom can also play a role in the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4,6-dimethylphenol: Similar structure but lacks the iminomethyl and iodine groups.
2,6-Di-tert-butyl-4-methylphenol: Similar structure but lacks the cyclopentyliminomethyl and iodine groups.
Properties
IUPAC Name |
2-tert-butyl-6-(cyclopentyliminomethyl)-4-iodophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22INO/c1-16(2,3)14-9-12(17)8-11(15(14)19)10-18-13-6-4-5-7-13/h8-10,13,19H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGBJUDDFBZGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=NC2CCCC2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
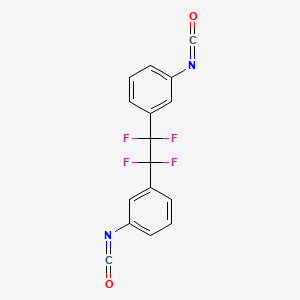
![1,2-Bis[4-(2-hydroxyethoxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299697.png)
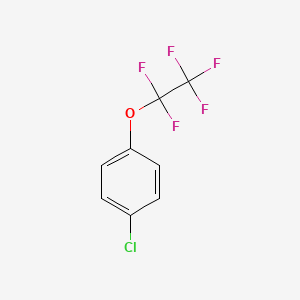
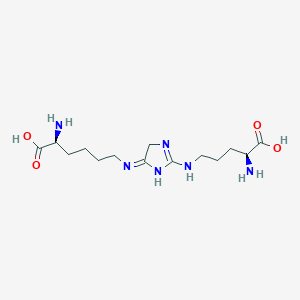
![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)
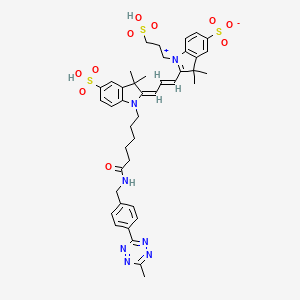
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)
![4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid;hydrate](/img/structure/B6299726.png)
![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)
